1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid is an organic compound characterized by its unique structure, which includes a cyclobutane ring and a methoxyphenoxy group. The molecular formula of this compound is , and its molecular weight is approximately 236.26 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a biological active agent.
The compound has been synthesized and studied in various research contexts, particularly in the field of medicinal chemistry where it has been explored for its biological activity and potential therapeutic uses.
1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid falls under the category of cyclobutane derivatives and carboxylic acids. Its classification is significant in understanding its chemical behavior and potential interactions with biological systems.
The synthesis of 1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid can be achieved through several methods, with one common approach being the esterification reaction between cyclobutanecarboxylic acid and 3-methoxyphenol. This reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the process under mild conditions.
The molecular structure of 1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid features:
1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid can undergo several types of chemical reactions:
The mechanism of action for 1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets within biological systems. The methoxyphenoxy group may modulate the activity of enzymes or receptors, influencing various biochemical pathways. Additionally, the cyclobutanecarboxylic acid moiety may enhance binding affinity to these targets, contributing to its potential therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C13H16O4 |
| Molecular Weight | 236.26 g/mol |
| IUPAC Name | 1-[(3-methoxyphenoxy)methyl]cyclobutane-1-carboxylic acid |
| InChI Key | UAXAGGDXGZQBHD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC=C1)OCC2(CCC2)C(=O)O |
1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid has potential applications in scientific research, particularly in:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 13966-05-7
CAS No.: 194-03-6